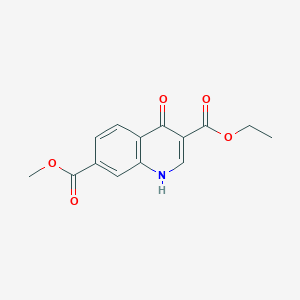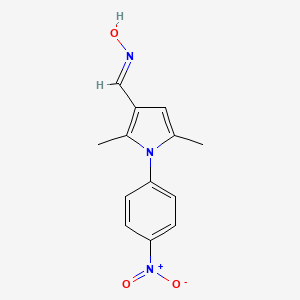![molecular formula C14H19NO5 B5610882 1-{4-[(3,4,5-TRIHYDROXY-6-METHYLTETRAHYDRO-2H-PYRAN-2-YL)AMINO]PHENYL}-1-ETHANONE](/img/structure/B5610882.png)
1-{4-[(3,4,5-TRIHYDROXY-6-METHYLTETRAHYDRO-2H-PYRAN-2-YL)AMINO]PHENYL}-1-ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(3,4,5-Trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)amino]phenyl}-1-ethanone is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)amino]phenyl}-1-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor, such as a hexose derivative.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Amination: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Coupling with Phenyl Group: The final step involves coupling the tetrahydropyran derivative with a phenyl group, which can be achieved through a Friedel-Crafts acylation reaction using an acetyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-{4-[(3,4,5-Trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)amino]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-{4-[(3,4,5-Trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)amino]phenyl}-1-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-{4-[(3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)amino]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups and amino group allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of oxidative stress or modulation of signaling pathways involved in cell growth and apoptosis.
類似化合物との比較
Similar Compounds
- Crocetin gentiobiosylglucosyl ester
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-Amino-5-methyl-2-hydroxypyridine
Uniqueness
1-{4-[(3,4,5-Trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)amino]phenyl}-1-ethanone is unique due to its specific combination of functional groups and structural features. The presence of multiple hydroxyl groups and a tetrahydropyran ring provides it with distinct chemical reactivity and biological activity, setting it apart from similar compounds.
特性
IUPAC Name |
1-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-7(16)9-3-5-10(6-4-9)15-14-13(19)12(18)11(17)8(2)20-14/h3-6,8,11-15,17-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGENSLWVQPEOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Phenylquinazolin-4-yl)amino]phenol](/img/structure/B5610810.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5610815.png)

![[3-acetyloxy-4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] acetate](/img/structure/B5610824.png)
![2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5610830.png)
![9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5610837.png)

![2-[(1S,5R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N-phenylacetamide](/img/structure/B5610857.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5610865.png)
![2-(azepan-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide](/img/structure/B5610879.png)
![(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyrrolidine-1-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610890.png)

![3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5610919.png)
